molecular formula C15H15FN6O2 B2597554 (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-28-9

(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2597554
CAS No.: 682776-28-9
M. Wt: 330.323
InChI Key: HBCUEHIQEVHCJK-CAOOACKPSA-N
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Description

(E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with an ethyl group, a methyl group, and a hydrazinyl group linked to a fluorobenzylidene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-ethyl-8-(2-(4-fluorobenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as urea and ethyl acetoacetate. The key steps include cyclization and functional group modifications to introduce the ethyl and methyl groups.

    Condensation with 4-fluorobenzaldehyde: The final step involves the condensation of the hydrazinyl-purine intermediate with 4-fluorobenzaldehyde to form the desired this compound. This reaction is typically carried out in the presence of an

Properties

IUPAC Name

7-ethyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-3-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-8-9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,18,20)(H,19,23,24)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUEHIQEVHCJK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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